5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one
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Overview
Description
5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one is a heterocyclic compound that belongs to the class of isoquinolines This compound is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 3rd position on the tetrahydroisoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one can be achieved through several synthetic routes. One common method involves the bromination of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of efficient brominating agents and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted isoquinoline derivatives.
Oxidation Reactions: Formation of quinoline derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the isoquinoline ring play a crucial role in its binding affinity and selectivity towards biological targets. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
5-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one: Similar structure with a chlorine atom instead of bromine, leading to variations in reactivity and potency.
5-Fluoro-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one: Contains a fluorine atom, which affects its electronic properties and interactions with biological targets.
Uniqueness
5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions and may improve its binding affinity towards certain biological targets compared to its chloro and fluoro analogs.
Properties
IUPAC Name |
5-bromo-3,3-dimethyl-2,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)6-8-7(10(14)13-11)4-3-5-9(8)12/h3-5H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNXDGXZBFVYGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC=C2Br)C(=O)N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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